2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde
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Overview
Description
2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H12N2O It is a derivative of quinoxaline, featuring a fused bicyclic structure that includes a quinoxaline ring and an ethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. Subsequent reduction and functionalization steps introduce the ethano bridge and the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: 2,3-Dihydro-1,4-ethanoquinoxaline-5-carboxylic acid.
Reduction: 2,3-Dihydro-1,4-ethanoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the ethano bridge and aldehyde group.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline without the ethano bridge.
Quinoxaline-5-carbaldehyde: Similar structure but without the ethano bridge.
Uniqueness
2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of the ethano bridge and the aldehyde group allows for specific interactions and reactivity that are not observed in its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-9-2-1-3-10-11(9)13-6-4-12(10)5-7-13/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHUIAHKGMMGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1C3=CC=CC(=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555379 |
Source
|
Record name | 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138023-46-8 |
Source
|
Record name | 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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